5-Dodecyl-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Dodecyl-1-methyl-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-1-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with dodecanal (dodecyl aldehyde) in the presence of an acid catalyst, followed by cyclization to form the benzimidazole ring . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Dodecyl-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups onto the benzimidazole ring .
Scientific Research Applications
5-Dodecyl-1-methyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 5-Dodecyl-1-methyl-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to specific sites on enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects . The long dodecyl chain may enhance the compound’s ability to interact with lipid membranes, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Methylbenzimidazole: A simpler derivative with a methyl group at the 5-position.
5,6-Dimethylbenzimidazole: Contains two methyl groups at the 5 and 6 positions.
1-Methylbenzimidazole: Features a methyl group at the 1-position without the long dodecyl chain.
Uniqueness
This long alkyl chain can enhance the compound’s lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments .
Properties
CAS No. |
62316-58-9 |
---|---|
Molecular Formula |
C20H32N2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
5-dodecyl-1-methylbenzimidazole |
InChI |
InChI=1S/C20H32N2/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-20-19(16-18)21-17-22(20)2/h14-17H,3-13H2,1-2H3 |
InChI Key |
CDIOYZNLDLQZDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.